4-(3,4,5-Trichlorophenyl)piperidine
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Overview
Description
4-(3,4,5-Trichlorophenyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,4,5-trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trichlorophenyl)piperidine typically involves the reaction of 3,4,5-trichlorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trichlorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-(3,4,5-Trichlorophenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trichlorophenyl)piperidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dichlorophenyl)piperidine
- 4-(3,5-Dichlorophenyl)piperidine
- 4-(3,4,5-Trifluorophenyl)piperidine
Uniqueness
4-(3,4,5-Trichlorophenyl)piperidine is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H12Cl3N |
---|---|
Molecular Weight |
264.6 g/mol |
IUPAC Name |
4-(3,4,5-trichlorophenyl)piperidine |
InChI |
InChI=1S/C11H12Cl3N/c12-9-5-8(6-10(13)11(9)14)7-1-3-15-4-2-7/h5-7,15H,1-4H2 |
InChI Key |
VSEWXYZCISEIEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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